1-[3-(Cyclopentyloxy)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[3-(Cyclopentyloxy)phenyl]ethan-1-one involves several steps. One common method includes the reaction of 3-hydroxyacetophenone with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-[3-(Cyclopentyloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products .
Scientific Research Applications
1-[3-(Cyclopentyloxy)phenyl]ethan-1-one has shown significant potential in various fields of research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Cyclopentyloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-[3-(Cyclopentyloxy)phenyl]ethan-1-one can be compared with other similar compounds such as:
1-[4-(Cyclopentyloxy)phenyl]ethan-1-one: Similar structure but with the cyclopentyloxy group at a different position.
1-[3-(Cyclopentyloxy)phenyl]propan-1-one: Similar structure but with an additional carbon in the alkyl chain.
1-[3-(Cyclopentyloxy)phenyl]butan-1-one: Similar structure but with two additional carbons in the alkyl chain.
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(3-cyclopentyloxyphenyl)ethanone |
InChI |
InChI=1S/C13H16O2/c1-10(14)11-5-4-8-13(9-11)15-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7H2,1H3 |
InChI Key |
RCBNCKLOZFLVJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.